Isoxazolidine

Beschreibung

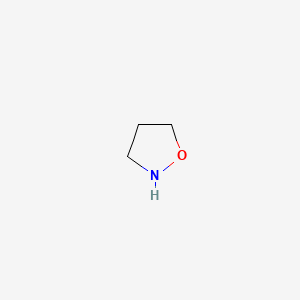

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-4-5-3-1/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIISBYKBBMFLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198445 | |

| Record name | Isoxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-72-3 | |

| Record name | Isoxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the general structure of isoxazolidine

An In-depth Technical Guide to the Core Structure of Isoxazolidine

Introduction

This compound is a five-membered heterocyclic organic compound featuring a saturated ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The nitrogen and oxygen atoms are in adjacent positions (position 1 and 2, respectively).[1] This scaffold is considered "privileged" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a versatile synthetic intermediate.[2][3][4][5] The this compound ring can act as a mimic for biologically significant molecules like nucleosides, amino acids, and carbohydrates, enabling a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[4][6][7]

The parent compound, this compound, has the chemical formula C₃H₇NO.[1][8] Derivatives are typically synthesized through a [3+2] cycloaddition reaction between a nitrone and an alkene, a method that allows for significant control over the regioselectivity and stereochemistry of the final product.[1][7][9]

Core Structure and Chemical Properties

The fundamental structure of this compound is a non-planar, saturated five-membered ring. Its structure is isomeric with oxazolidine, where the heteroatoms are separated by a carbon atom (positions 1 and 3).[1] The presence of the N-O bond is a key feature, influencing the ring's conformation and reactivity.

Below is a diagram illustrating the general structure of the this compound ring with standard atom numbering.

Caption: General structure of the this compound ring with IUPAC numbering.

Stereochemistry

The stereochemistry of substituted isoxazolidines is a critical aspect that significantly influences their biological activity.[10] The 1,3-dipolar cycloaddition reaction used for their synthesis can generate multiple stereocenters. The relative configuration of substituents on the ring is often controlled by the geometry of the reactants (nitrone and alkene) and the reaction conditions, leading to either endo or exo products.[7] The absolute configuration and conformation of these molecules are unambiguously determined using techniques like Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) and single-crystal X-ray diffraction.[10]

Synthesis of the this compound Core

The most prevalent and versatile method for constructing the this compound ring is the 1,3-dipolar cycloaddition (a specific type of [3+2] cycloaddition) between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[1][9] This reaction is highly efficient and forms a C-C and a C-O bond in a single, often stereospecific, step.[4][7]

The regioselectivity of the cycloaddition is influenced by both steric and electronic factors. Generally, the reaction of nitrones with terminal alkenes yields 5-substituted isoxazolidines.[4][10]

Caption: The 1,3-dipolar cycloaddition pathway for this compound synthesis.

Other synthetic routes include the cyclization of unsaturated hydroxylamines and multi-component reactions.[2][11][12] A significant transformation of the this compound ring is the reductive cleavage of the N-O bond, which provides a reliable route to synthetically valuable 1,3-aminoalcohols.[1][4]

Spectroscopic and Structural Data

The structure of this compound derivatives is routinely confirmed using a combination of spectroscopic methods and X-ray crystallography. Below are tables summarizing typical quantitative data ranges observed for the this compound core.

Table 1: Spectroscopic Data for the this compound Ring

| Technique | Observation | Typical Range / Value | Reference(s) |

| ¹H NMR | Chemical shift for C3-H | δ 4.0 - 6.0 ppm | [13][14] |

| Chemical shift for C4-H | δ 2.2 - 4.3 ppm | [13][14] | |

| Chemical shift for C5-H | δ 4.1 - 5.5 ppm | [13][14] | |

| ¹³C NMR | Chemical shift for C3 | δ 68 - 78 ppm | [13][15] |

| Chemical shift for C4 | δ 42 - 61 ppm | [13][15] | |

| Chemical shift for C5 | δ 72 - 83 ppm | [13][15] | |

| FT-IR | N-O stretching vibration | 1348 - 1394 cm⁻¹ | [14] |

| C-O stretching vibration | ~1097 cm⁻¹ | [14] |

Note: Chemical shifts are highly dependent on the specific substituents attached to the ring.

Table 2: Bond Length and Angle Data from X-ray Crystallography

| Parameter | Typical Value | Reference(s) |

| Bond Length | ||

| N-O | ~1.42 Å | |

| Bond Angle | ||

| C-N-O | ~103 - 106° | |

| N-O-C | ~108 - 110° |

Note: Data is derived from crystallographic studies of various substituted isoxazolidines and may vary slightly between derivatives.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis and characterization of a substituted this compound derivative via a catalyzed 1,3-dipolar cycloaddition reaction.

Synthesis of 2,3-Diaryl-4-(3,5-dimethylpyrazolylcarbonyl)this compound

This protocol is adapted from the Ni(II)-catalyzed synthesis described by Peng et al.[9]

Materials:

-

3,5-dimethylacryloyl pyrazole alkene

-

C,N-diaryl nitrone

-

Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Isopropanol

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 3,5-dimethylacryloyl pyrazole alkene (2.98 mmol) in CH₂Cl₂ (20 mL), add Ni(ClO₄)₂·6H₂O (0.298 mmol, 10 mol%) and isopropanol (2 mL).

-

Addition of Nitrone: Add a solution of the C,N-diaryl nitrone (3.28 mmol) in CH₂Cl₂ (10 mL) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 10 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, evaporate the solvent under vacuum.

-

Purification: Purify the crude product by preparative TLC using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain the pure this compound cycloadduct.

Characterization

Instrumentation:

-

FT-IR Spectrometer: For identifying functional groups. Samples are typically prepared as KBr pellets.[9]

-

NMR Spectrometer: (e.g., Bruker 300 MHz) for ¹H and ¹³C NMR spectra to elucidate the structure. Deuterated chloroform (CDCl₃) is a common solvent.[9]

-

Mass Spectrometer: For determining the molecular weight and formula of the synthesized compound.

-

X-ray Diffractometer: For single-crystal X-ray analysis to confirm the absolute structure and stereochemistry.[9]

The following diagram outlines the general workflow for the synthesis and characterization process.

Caption: Experimental workflow for this compound synthesis and characterization.

Conclusion

The this compound core is a fundamental heterocyclic scaffold with significant applications in organic synthesis and medicinal chemistry. Its structure, characterized by a saturated five-membered ring with an N-O bond, allows for diverse functionalization and stereochemical complexity. The prevalence of the 1,3-dipolar cycloaddition reaction provides a robust and controllable method for its synthesis, making this compound derivatives accessible targets for drug discovery programs and as precursors for other valuable molecules like 1,3-aminoalcohols. A thorough understanding of its structure, synthesis, and characterization is essential for researchers and scientists working in the field of drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. search.library.uvic.ca [search.library.uvic.ca]

- 4. This compound | 504-72-3 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isoxazolidines as Biologically Active Compounds: Ingenta Connect [ingentaconnect.com]

- 7. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C3H7NO | CID 136333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. soc.chim.it [soc.chim.it]

- 11. This compound synthesis [organic-chemistry.org]

- 12. Catalyst-free synthesis of this compound from nitrosoarene and haloalkyne via a 1,2-halo-migration/[3 + 2] cycloaddition cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. preprints.org [preprints.org]

- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 15. beilstein-archives.org [beilstein-archives.org]

The Isoxazolidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolidine ring is a privileged five-membered heterocyclic motif that has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its unique stereochemical features and ability to serve as a versatile synthetic intermediate have positioned it as a valuable scaffold in the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of this compound chemistry, focusing on the seminal 1,3-dipolar cycloaddition reaction. It further details experimental protocols for key synthetic methodologies and presents quantitative data to allow for comparative analysis. Finally, this guide delves into the application of this compound derivatives in drug development, with a particular focus on their role as modulators of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and their ability to induce apoptosis.

Discovery and Historical Milestones

The journey of this compound chemistry is intrinsically linked to the broader discovery and understanding of 1,3-dipolar cycloaddition reactions.

Early Discoveries (Late 19th - Early 20th Century): The conceptual seeds for this compound synthesis were sown in the late 19th century with the discovery of the first 1,3-dipoles. In 1883, Curtius first synthesized diazoacetic ester.[3] This was followed by Buchner's investigation into its reactivity with α,β-unsaturated esters in 1888, marking the first reported 1,3-dipolar cycloaddition.[3] The landscape of 1,3-dipoles expanded with the discovery of nitrones and nitrile oxides by Beckmann, Werner, and Buss in 1898.[3]

The Huisgen Contribution (1960s): A pivotal moment in the history of this compound chemistry arrived in the 1960s with the systematic and comprehensive studies of Rolf Huisgen.[4] He was the first to fully recognize and articulate the general concept of 1,3-dipolar cycloadditions as a concerted [3+2] cycloaddition process, a significant leap in mechanistic understanding.[4] This work laid the theoretical foundation for the predictable and stereocontrolled synthesis of a wide variety of five-membered heterocycles, including isoxazolidines. The nitrone-olefin cycloaddition, a key reaction in this class, emerged as the most prominent and versatile method for constructing the this compound core.[5]

Synthesis of Isoxazolidines: The 1,3-Dipolar Cycloaddition

The cornerstone of this compound synthesis is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and a dipolarophile (typically an alkene or alkyne).[5] This reaction is highly valued for its ability to generate multiple stereocenters in a single step with a high degree of stereocontrol.[4]

General Experimental Workflow

The synthesis of isoxazolidines via 1,3-dipolar cycloaddition generally follows a two-step sequence: the formation of the nitrone intermediate followed by the cycloaddition reaction itself.

Key Experimental Protocols

Protocol 1: General Procedure for Nitrone Synthesis

This protocol describes the in situ generation of a nitrone from an aldehyde and a hydroxylamine derivative, which is then directly used in the cycloaddition step.

-

Materials:

-

Substituted benzaldehyde (1.0 eq.)

-

N-methylhydroxylamine hydrochloride (1.0 eq.)

-

Sodium acetate (1.0 eq.)

-

Absolute ethanol

-

Toluene

-

-

Procedure:

-

Dissolve N-methylhydroxylamine hydrochloride in warm absolute ethanol.

-

Add sodium acetate to neutralize the hydrochloride salt.

-

To the stirred solution, add the substituted benzaldehyde dropwise. The formation of the nitrone can be monitored by TLC.

-

Once the nitrone formation is complete, the dipolarophile (alkene) is added to the reaction mixture.[6]

-

Protocol 2: Thermal 1,3-Dipolar Cycloaddition

This is a classic method for inducing the cycloaddition reaction.

-

Materials:

-

Nitrone (1.0 eq.)

-

Alkene (dipolarophile) (1.0 - 1.2 eq.)

-

Toluene (or other suitable solvent)

-

-

Procedure:

-

Dissolve the nitrone and the alkene in toluene in a round-bottom flask.

-

Heat the reaction mixture to reflux (typically 80-110 °C).

-

Monitor the reaction progress by TLC until the starting materials are consumed (reaction times can range from a few hours to several days).[6][7]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3: Catalytic 1,3-Dipolar Cycloaddition

The use of catalysts can significantly improve reaction rates, yields, and stereoselectivity.

-

Materials:

-

C,N-diaryl nitrone (1.1 eq.)

-

3,5-dimethylacryloylpyrazole (alkene) (1.0 eq.)

-

Ni(ClO₄)₂·6H₂O (10 mol%)

-

Dichloromethane (CH₂Cl₂)

-

Isopropanol

-

-

Procedure:

-

To a solution of the alkene and Ni(ClO₄)₂·6H₂O in CH₂Cl₂ and isopropanol, add a solution of the C,N-diaryl nitrone in CH₂Cl₂ dropwise.

-

Stir the reaction mixture at room temperature for a short period (e.g., 10 minutes).[8]

-

Evaporate the solvent in vacuo.

-

Purify the crude product by preparative TLC or column chromatography.[8]

-

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of isoxazolidines under various conditions, highlighting the impact of catalysts and reaction conditions on yield and stereoselectivity.

Table 1: Thermal vs. Catalytic 1,3-Dipolar Cycloaddition

| Entry | Nitrone | Dipolarophile | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | C-phenyl-N-methylnitrone | Styrene | Toluene, reflux, 24h | 70 | 3:1 | [7] |

| 2 | C,N-diphenylnitrone | 3,5-dimethylacryloylpyrazole | CH₂Cl₂, rt, 10 min | 45 | >99:1 | [8] |

| 3 | C,N-diphenylnitrone | 3,5-dimethylacryloylpyrazole | CH₂Cl₂, rt, 10 min, 10 mol% Ni(ClO₄)₂·6H₂O | 99 | >99:1 | [8] |

Table 2: Enantioselective 1,3-Dipolar Cycloaddition

| Entry | Nitrone | Dipolarophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | N-benzylnitrone | Acrolein | Chiral Ti(IV) complex (10) | CH₂Cl₂ | -20 | 85 | 95 | [9] |

| 2 | C-phenyl-N-methylnitrone | Vinyl ether | 3,3'-diaryl-BINOL-AlMe (10) | CH₂Cl₂ | -20 | 92 | 97 | [9] |

Applications in Drug Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Its three-dimensional structure can mimic natural molecules like nucleosides, amino acids, and carbohydrates, making it an attractive starting point for the design of novel therapeutic agents.[2]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3][10] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for anticancer drug development.[9] Several studies have demonstrated that this compound derivatives can act as potent inhibitors of EGFR.[9]

This compound-based inhibitors can bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[9][11] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a key factor in cancer development. Several isoxazole and this compound derivatives have been shown to induce apoptosis in cancer cells.[7][12]

The pro-apoptotic activity of these compounds can be mediated through various mechanisms, including the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.[12] Specifically, they may upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.

Conclusion

The field of this compound chemistry, born from the fundamental principles of 1,3-dipolar cycloaddition, has matured into a powerful tool for the synthesis of complex molecules with significant biological activity. The ability to construct stereochemically rich scaffolds in a controlled manner has made isoxazolidines particularly attractive for drug discovery. As our understanding of the molecular basis of diseases deepens, the versatility of the this compound ring will undoubtedly continue to be exploited in the rational design of next-generation therapeutics targeting a wide array of diseases, from cancer to infectious agents. Further exploration of novel catalytic systems and reaction conditions will continue to expand the synthetic utility of this remarkable heterocycle.

References

- 1. chemistryworldconference.com [chemistryworldconference.com]

- 2. soc.chim.it [soc.chim.it]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Silico Evaluation of Antiproliferative Activity of New this compound Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Isoxazolidine Ring Formation

For Researchers, Scientists, and Drug Development Professionals

The isoxazolidine scaffold is a crucial heterocyclic motif in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. The most prominent and versatile method for constructing this five-membered ring system is the [3+2] cycloaddition reaction between a nitrone and a dipolarophile, typically an alkene. This guide provides a comprehensive overview of the fundamental principles governing this transformation, including detailed experimental protocols, quantitative data, and mechanistic visualizations.

Core Principles: The [3+2] Cycloaddition of Nitrones and Alkenes

The formation of the this compound ring primarily proceeds via a 1,3-dipolar cycloaddition, a concerted pericyclic reaction where a 1,3-dipole (the nitrone) reacts with a dipolarophile (the alkene) to form a five-membered heterocyclic ring.[1][2] This reaction is highly valued for its ability to generate multiple stereocenters in a single, atom-economical step.[3][4]

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory.[1] The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. Generally:

-

HOMO(alkene)-LUMO(nitrone) control: Occurs with electron-rich alkenes, leading to 5-substituted isoxazolidines.[1]

-

HOMO(nitrone)-LUMO(alkene) control: Occurs with electron-deficient alkenes, favoring the formation of 4-substituted isoxazolidines.[1]

Stereoselectivity is another critical aspect of this reaction, with both diastereoselectivity and enantioselectivity being key considerations in modern synthetic chemistry. Diastereoselectivity is often influenced by the geometry of the alkene and the substitution on the nitrone, while enantioselectivity is typically achieved through the use of chiral catalysts or auxiliaries.[5]

Experimental Protocols

Below are detailed methodologies for key experiments in this compound synthesis, providing a practical foundation for laboratory work.

General Procedure for Nitrone Synthesis

Nitrones are commonly synthesized through the condensation of an N-substituted hydroxylamine with an aldehyde or ketone.

Synthesis of C-aryl-N-methyl nitrones:

N-methylhydroxylamine hydrochloride (9 mmol) is dissolved in absolute ethanol (20 ml) with warming to 40°C. Sodium acetate (9 mmol) is added to neutralize the hydrochloride. A substituted benzaldehyde is then added dropwise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

General Procedure for 1,3-Dipolar Cycloaddition

Thermal Cycloaddition:

To a solution of the nitrone (1 equivalent) in a suitable solvent (e.g., toluene, acetonitrile, or dichloromethane), the alkene (1-1.5 equivalents) is added. The reaction mixture is heated under reflux, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[6]

Catalytic Cycloaddition:

In a typical procedure, a solution of the nitrone (1 equivalent) and the alkene (1.2 equivalents) in a dry solvent is treated with a catalyst (e.g., Ni(ClO4)2·6H2O, 10 mol%) at room temperature.[7] The reaction is stirred for a specified time, and upon completion, the solvent is evaporated. The residue is then purified to yield the this compound product.[7]

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various studies on the synthesis of isoxazolidines, highlighting the effects of different reaction conditions on yield and selectivity.

| Entry | Nitrone | Alkene | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | C,N-diphenylnitrone | 3,5-dimethylacryloylpyrazole | Ni(ClO4)2·6H2O, CH2Cl2, rt, 10 min | 99 | 100% regioselectivity | [7] |

| 2 | Cyclic nitrone | Diazadiene | Acetonitrile, 60°C | 91 | 1:0 | [5] |

| 3 | C-aryl-N-phenylnitrones | (E)-4-arylidene-(2H,4H)-isoquinoline-1,3-diones | Toluene, reflux | - | 100% 5-spirocycloadduct | [5] |

| 4 | Nitrones | Methylenehydantoins | Toluene, reflux | 50-74 | Single diastereomer in most cases | [5] |

| 5 | Chiral nitrones | 1-propene-1,3-sultone | Toluene, 90°C, 24-36 h | Moderate | High | [8] |

| Entry | Nitrone | Alkene | Chiral Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee) | Reference |

| 1 | Various nitrones | Acrolein | Chiral Ti(IV) catalyst | High | High to excellent | [9] |

| 2 | Nitrones | Electron-rich alkenes | 3,3′-Diaryl-BINOL-AlMe complexes | - | up to 97% | [9] |

| 3 | N-Boc-hydroxylamine | Allenes | (R)-xylyl-BINAP(AuOPNB)2 | 93 | 93 | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanistic pathway of the 1,3-dipolar cycloaddition and a general experimental workflow for this compound synthesis.

Caption: Mechanism of 1,3-Dipolar Cycloaddition.

Caption: Experimental Workflow for this compound Synthesis.

References

- 1. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of this compound Derivatives | Journal of Qassim University for Science [jnsm.qu.edu.sa]

- 5. soc.chim.it [soc.chim.it]

- 6. jchps.com [jchps.com]

- 7. mdpi.com [mdpi.com]

- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 9. This compound synthesis [organic-chemistry.org]

- 10. Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of the Isoxazolidine Ring System

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazolidine ring, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its unique electronic properties, arising from the presence of two electronegative heteroatoms and its conformational flexibility, govern its reactivity and biological activity. This technical guide provides a comprehensive overview of the core electronic characteristics of the this compound ring system, focusing on aspects crucial for its application in drug design and development. We will delve into the electron distribution, reactivity, spectroscopic signatures, and computational analysis of this important heterocyclic motif.

Electronic Distribution and Reactivity

The electronic nature of the this compound ring is characterized by the influence of the electronegative oxygen and nitrogen atoms, which results in a non-uniform distribution of electron density. This intrinsic polarity is a key determinant of the ring's chemical behavior, particularly in the context of its synthesis via 1,3-dipolar cycloaddition reactions.

The 1,3-Dipolar Cycloaddition Reaction

The most common and versatile method for synthesizing the this compound ring is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[3][4] The electronic properties of both reactants are paramount in controlling the regioselectivity and stereoselectivity of this reaction.

Regioselectivity: The regiochemical outcome of the cycloaddition is largely governed by the electronic character of the substituents on both the nitrone and the alkene. This is rationalized by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[5][6]

-

Normal-electron-demand cycloaddition: In reactions involving electron-rich alkenes, the dominant interaction is between the HOMO of the alkene and the LUMO of the nitrone. This typically leads to the formation of 5-substituted isoxazolidines.[5][7]

-

Inverse-electron-demand cycloaddition: When electron-deficient alkenes are used, the primary interaction is between the LUMO of the alkene and the HOMO of the nitrone, often resulting in the formation of 4-substituted isoxazolidines.[7]

Stereoselectivity: The stereochemical outcome (endo vs. exo) is influenced by a combination of steric and electronic factors, including secondary orbital interactions in the transition state.[5] The nature of the substituents and the reaction conditions can be tuned to favor the formation of a specific diastereomer.

Below is a logical diagram illustrating the factors that influence the outcome of the 1,3-dipolar cycloaddition for this compound synthesis.

Quantitative Electronic and Structural Data

The electronic and structural parameters of the this compound ring can be precisely determined using experimental techniques like X-ray crystallography and computational methods such as Density Functional Theory (DFT).

Structural Parameters

X-ray crystallography provides definitive information on bond lengths, bond angles, and the overall conformation of the this compound ring in the solid state. This data is crucial for understanding the steric environment and potential intermolecular interactions.

| Parameter | Typical Range | Notes |

| Bond Lengths (Å) | ||

| N-O | 1.45 - 1.48 | The labile N-O bond is a key feature, influencing reactivity. |

| C-N | 1.46 - 1.49 | |

| C-O | 1.42 - 1.45 | |

| C-C | 1.52 - 1.55 | |

| **Bond Angles (°) ** | ||

| C-N-O | 102 - 106 | The ring angles deviate from ideal sp³ hybridization due to ring strain. |

| N-O-C | 105 - 109 | |

| O-C-C | 103 - 107 | |

| C-C-N | 101 - 105 | |

| C-C-C | 102 - 106 | |

| Ring Conformation | Envelope, Twisted | The five-membered ring is not planar and adopts puckered conformations.[8] |

Note: These are approximate ranges and can vary significantly based on the substitution pattern.

Computational Data

DFT calculations are a powerful tool for probing the electronic structure of molecules. They provide valuable insights into orbital energies, electron density distribution, and other electronic descriptors.[1][9]

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap generally indicates higher reactivity.[10][11] |

| Dipole Moment | A measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Distribution of partial charges on individual atoms | Reveals the most electron-rich and electron-deficient sites. |

Experimental Protocols

The characterization of this compound derivatives relies on a combination of spectroscopic and analytical techniques. Below are overviews of the key experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound derivatives in solution.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the protons on the this compound ring are particularly informative for determining the regiochemistry and relative stereochemistry of the substituents.[12][13]

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the carbon atoms in the this compound ring are sensitive to the electronic effects of the substituents.[14]

-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguous assignment of all proton and carbon signals, establishing through-bond and through-space correlations, and determining the stereochemistry. Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) is particularly powerful for determining configuration and conformation.

General ¹H NMR Data Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including absolute stereochemistry if a chiral reference is present.

General X-ray Crystallography Workflow:

Computational Chemistry

DFT calculations are performed to model the electronic properties of this compound derivatives.

General DFT Calculation Protocol:

-

Structure Building: Construct the 3D structure of the this compound derivative using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory is B3LYP with a 6-31G(d) basis set.[1][9]

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Property Calculation: Calculate the desired electronic properties, such as HOMO and LUMO energies, molecular orbitals, electrostatic potential, and Mulliken charges.

Conclusion

The this compound ring system possesses a unique combination of electronic and structural features that make it a valuable component in the design of novel therapeutics and a versatile intermediate in organic synthesis. A thorough understanding of its electronic properties, particularly in the context of the 1,3-dipolar cycloaddition reaction, is essential for controlling the synthesis and tailoring the properties of this compound-containing molecules. The interplay of experimental characterization and computational modeling provides a powerful approach for elucidating the structure-property relationships of this important heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Privileged Scaffold for Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. anubooks.com [anubooks.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. soc.chim.it [soc.chim.it]

- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regio- and stereoselective synthesis of novel this compound heterocycles by 1,3-dipolar cycloaddition between C -phenyl- N -methylnitrone and substitu ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00258K [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Multi-faceted Exploration of Novel this compound Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations[v1] | Preprints.org [preprints.org]

- 10. irjweb.com [irjweb.com]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 14. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of Substituted Isoxazolidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted isoxazolidines are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features and diverse biological activities make them attractive scaffolds for the development of novel therapeutic agents. The three-dimensional conformation of these molecules plays a pivotal role in their biological activity, influencing how they interact with their molecular targets. A thorough understanding of the conformational preferences of substituted isoxazolidines is therefore crucial for rational drug design and development.

This technical guide provides a comprehensive overview of the conformational analysis of substituted isoxazolidines. It covers the key experimental and computational techniques used to elucidate their three-dimensional structures, presents quantitative data for representative examples, and details the experimental protocols for their synthesis and analysis.

Methods for Conformational Analysis

The conformational landscape of substituted isoxazolidines is primarily investigated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1] Several NMR parameters are particularly useful for the conformational analysis of isoxazolidines:

-

Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.[2] By measuring these coupling constants, it is possible to deduce the relative stereochemistry and preferred conformations of the isoxazolidine ring.

-

Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[3] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two interacting nuclei. NOE data, therefore, provides information about the spatial proximity of protons, which is invaluable for determining the conformation and relative configuration of substituents on the this compound ring.

X-ray Crystallography: Single-crystal X-ray crystallography provides a precise and unambiguous determination of the three-dimensional structure of a molecule in the solid state.[4][5] This technique allows for the direct visualization of the this compound ring puckering, the orientation of substituents, and intermolecular interactions within the crystal lattice.

Computational Methods: Computational chemistry plays a crucial role in complementing experimental data and providing insights into the conformational energetics of isoxazolidines.[6] Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.[7][8] These calculations help in understanding the factors that govern conformational preferences.

Data Presentation: Conformational Data of Substituted Isoxazolidines

The following tables summarize key conformational data for representative examples of substituted isoxazolidines, derived from NMR and X-ray crystallographic studies.

Table 1: ³J Coupling Constants and Deduced Dihedral Angles for a 3,5-Disubstituted this compound

| Coupled Protons | ³J (Hz) | Dihedral Angle (Φ) (°) (from Karplus Eq.) |

| H-3 / H-4a | 7.5 | ~30 |

| H-3 / H-4b | 2.1 | ~100 |

| H-4a / H-5 | 8.2 | ~150 |

| H-4b / H-5 | 3.5 | ~45 |

Table 2: NOE Correlations and Inferred Interproton Distances for a 2,3,5-Trisubstituted this compound

| Irradiated Proton | Observed NOE | Inferred Proximity |

| H-3 | H-5 (trans) | Close spatial proximity |

| H-3 | N-substituent | Close spatial proximity |

| H-5 | C-5 substituent | Close spatial proximity |

Table 3: Torsional Angles from X-ray Crystal Structure of a 3,4,5-Trisubstituted this compound

| Torsional Angle | Value (°) |

| O1-N2-C3-C4 | -25.8 |

| N2-C3-C4-C5 | 40.2 |

| C3-C4-C5-O1 | -38.1 |

| C4-C5-O1-N2 | 20.5 |

| C5-O1-N2-C3 | 2.9 |

Experimental Protocols

Synthesis of Substituted Isoxazolidines via 1,3-Dipolar Cycloaddition

The most common and versatile method for the synthesis of isoxazolidines is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene.[2][9][10]

General Procedure:

-

Nitrone Formation: The nitrone is typically generated in situ or prepared beforehand by the condensation of an N-substituted hydroxylamine with an aldehyde or ketone.

-

Cycloaddition Reaction: To a solution of the alkene (1.0 eq.) in a suitable solvent (e.g., toluene, dichloromethane), the nitrone (1.2 eq.) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired substituted this compound.

NMR Sample Preparation for Conformational Analysis

Proper sample preparation is critical for obtaining high-quality NMR data.[1][11][12][13]

Procedure:

-

Sample Concentration: For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[1]

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

-

Filtration: The sample solution should be free of any particulate matter. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[12][13]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

Small Molecule X-ray Crystallography

This technique provides the definitive solid-state structure of a molecule.[5][14][15][16]

General Workflow:

-

Crystal Growth: High-quality single crystals of the substituted this compound are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[5]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Mandatory Visualizations

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. This compound synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. rigaku.com [rigaku.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. preprints.org [preprints.org]

- 7. On the Nitrogen Inversion of Isoxazolidin-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Efficient Approach to Large-Scale Ab Initio Conformational Energy Profiles of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. soc.chim.it [soc.chim.it]

- 10. A Convenient Synthesis of Novel this compound and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organomation.com [organomation.com]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. excillum.com [excillum.com]

- 16. researchgate.net [researchgate.net]

thermodynamic stability of isoxazolidine derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Isoxazolidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound ring is a privileged five-membered heterocyclic scaffold crucial in medicinal chemistry and organic synthesis due to its presence in numerous bioactive molecules and its utility as a synthetic intermediate.[1][2][3] The is a critical parameter that influences their synthesis, stereochemical outcomes, shelf-life, and pharmacological activity. This technical guide provides a comprehensive overview of the factors governing the thermodynamic stability of these compounds, details the experimental and computational methodologies used for its determination, and presents key data to inform rational drug design and development.

Introduction: The Significance of this compound Stability

Isoxazolidines are saturated five-membered heterocycles containing adjacent nitrogen and oxygen atoms.[4] They are commonly synthesized via 1,3-dipolar cycloaddition reactions between nitrones and alkenes.[2][4][5] The stability of the resulting this compound ring is not absolute; it is influenced by a delicate balance of ring strain, conformational preferences, and the electronic and steric nature of its substituents.

In the context of drug development, thermodynamic stability is paramount. It can dictate the conformational state a molecule adopts to bind to a biological target, affect its metabolic pathway, and determine its viability as a stable pharmaceutical product.[3][6] Understanding the principles of this compound stability allows researchers to predict reaction outcomes, design more efficient syntheses, and engineer molecules with improved pharmacological profiles.

Core Principles Governing Thermodynamic Stability

The overall thermodynamic stability of an this compound derivative is determined by the sum of several contributing energetic factors. These factors dictate the relative Gibbs free energy of different isomers and conformers.

Ring Strain and Conformation

The this compound ring, like other five-membered rings such as cyclopentane, is not planar. It adopts puckered, envelope or twist conformations to relieve torsional strain. The N-O bond introduces its own set of conformational constraints. The inherent ring strain and the energy barriers between different conformers are fundamental to the molecule's stability. Fusing the this compound moiety to another ring system can restrict conformational mobility, which can be a deliberate strategy in drug design to lock the molecule into a bioactive conformation.[7]

Stereochemistry: cis/trans Isomerism

During synthesis via 1,3-dipolar cycloaddition, the formation of multiple diastereomers (e.g., cis and trans isomers) is common. The ratio of these isomers is often governed by the relative stability of the transition states leading to them (kinetic control) but can also reflect the thermodynamic stability of the final products (thermodynamic control).

Generally, trans-substituted isomers are thermodynamically more stable than their cis counterparts due to reduced steric hindrance between substituents, which are placed on opposite faces of the ring. For example, in many reported cycloaddition reactions, a preference for the trans-isomer is observed, which is attributed to the greater stability of the corresponding transition state and the final product.[7]

Substituent Effects

The nature and position of substituents on the this compound ring have a profound impact on its stability.

-

Steric Effects: Large, bulky substituents will preferentially occupy positions that minimize steric clash. Equatorial positions in puckered conformations are generally favored over axial positions. Increased steric strain from bulky groups can raise the ground state energy of the molecule, thereby decreasing its overall thermodynamic stability.

-

Electronic Effects: The electronic properties of substituents influence the stability of the heterocyclic ring. Electron-withdrawing groups (EWGs) can destabilize the ring system. For the related oxazolidine scaffold, it was found that 2-phenyl substituted compounds with electron-withdrawing nitro groups were hydrolyzed more rapidly (indicating lower stability) than those with unsubstituted phenyl or electron-donating methoxy groups.[8] This principle is applicable to isoxazolidines, where EWGs can affect the polarity and strength of the ring's bonds, particularly the labile N-O bond.

The interplay of these factors is illustrated in the following diagram.

Caption: Key factors determining the .

Methodologies for Stability Assessment

Determining the involves a combination of experimental techniques and computational modeling.

Experimental Protocols

A. Calorimetry (Heat of Combustion) This is a classic and definitive method for determining the relative thermodynamic stability of isomers.[9] Molecules with lower potential energy (i.e., greater stability) release less heat upon combustion.

-

Objective: To measure the standard enthalpy of combustion (ΔH°c) for a set of this compound isomers.

-

Methodology:

-

Sample Preparation: A precisely weighed amount of a purified this compound isomer is placed in a sample holder within a bomb calorimeter.

-

Combustion: The bomb is sealed, pressurized with pure oxygen, and submerged in a known volume of water. The sample is ignited electrically.

-

Temperature Measurement: The complete combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water. The change in temperature is meticulously recorded.

-

Calculation: The heat of combustion is calculated based on the temperature change and the known heat capacity of the calorimeter system.

-

Comparison: The isomer that releases the least amount of heat is the most thermodynamically stable.

-

B. NMR Spectroscopy for Equilibrium Measurement When isomers can interconvert under certain conditions (e.g., via acid or base catalysis), NMR spectroscopy can be used to determine their equilibrium ratio, from which the difference in Gibbs free energy (ΔΔG) can be calculated.

-

Objective: To determine the equilibrium constant (Keq) between two or more isomers.

-

Methodology:

-

Equilibration: A sample containing the this compound isomers is dissolved in a suitable solvent (e.g., CDCl₃) and allowed to reach equilibrium, sometimes with the aid of a catalyst.

-

¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. Signals unique to each isomer are identified.

-

Integration: The relative concentrations of the isomers are determined by integrating their respective characteristic signals.

-

Calculation of Keq: The equilibrium constant is calculated from the ratio of the product concentrations to reactant concentrations.

-

Calculation of ΔG: The standard Gibbs free energy difference is calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

Caption: Experimental workflows for determining the thermodynamic stability of isoxazolidines.

Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the thermodynamic stability of molecules without the need for experimental synthesis.[10]

-

Objective: To calculate the Gibbs free energies (G) of this compound isomers and conformers to determine their relative stabilities.

-

Methodology:

-

Structure Generation: 3D structures of all relevant isomers and low-energy conformers are generated in silico.

-

Geometry Optimization: The geometry of each structure is optimized to find its lowest energy conformation. A common DFT functional for this is B3LYP with a basis set like 6-31G(d).[11][12]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the necessary data for calculating thermal corrections.

-

Thermochemical Analysis: From the frequency calculation outputs, key thermodynamic properties, including enthalpy (H), entropy (S), and Gibbs free energy (G), are calculated at a standard temperature (e.g., 298.15 K).

-

Energy Comparison: The calculated Gibbs free energies of the isomers are compared. The isomer with the lowest Gibbs free energy is predicted to be the most thermodynamically stable.

-

Caption: A typical computational workflow using DFT for stability prediction.

Summary of Stability Data

| Feature | Observation | Implication for Stability | Source(s) |

| Stereochemistry | In 1,3-dipolar cycloadditions, the formation of trans isomers is often favored over cis isomers. | Trans isomers are generally more thermodynamically stable due to minimized steric repulsion between substituents. | [7] |

| Substituents at C5 | Electron-withdrawing groups (e.g., -CO₂R, -CN) on the dipolarophile lead to the formation of 4-substituted isoxazolidines. | The regioselectivity is driven by electronic factors in the transition state, which often correlates with product stability. | [5] |

| Substituents at C2 & C3 | Phenyl groups at position 3 of oxazolidines (isomeric to isoxazolidines) are less stable than methyl or proton substituents. | Bulky aromatic groups can introduce more steric strain compared to smaller alkyl groups, reducing stability. | [8] |

| N-Substitution | N-substituted isoxazolidines show varied biological activities, implying the substituent modulates stability and conformation. | The nature of the N-substituent (e.g., alkyl vs. aryl) significantly impacts the ring's electronic properties and steric profile. | [13] |

| Fused Rings | Fusing the this compound ring to other cyclic systems restricts conformational freedom. | This can either increase or decrease stability depending on the resulting ring strain of the fused system. It is a key tool for creating conformationally locked analogues. | [7] |

Conclusion and Outlook

The is a cornerstone of their chemistry and application, particularly in drug discovery. Stability is primarily governed by a combination of conformational energetics, the stereochemical arrangement of substituents, and the electronic and steric properties of those substituents. While trans-disubstituted patterns are commonly favored due to lower steric strain, the specific electronic nature of substituents and the presence of fused ring systems introduce layers of complexity.

The determination of stability relies on both robust experimental methods like calorimetry and powerful predictive computational techniques such as DFT. For researchers and drug developers, a thorough understanding of these principles and methods is essential for the rational design of novel this compound-based therapeutics with optimal potency, selectivity, and pharmaceutical properties. Future work focusing on the systematic experimental quantification of thermodynamic parameters for a broader range of this compound scaffolds would be invaluable to the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of New this compound Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. chemical.journalspub.info [chemical.journalspub.info]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of the Isoxazolidine Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazolidine ring, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its unique stereochemical and electronic properties make it a versatile building block for the development of novel therapeutic agents. A thorough understanding of its structural features through spectroscopic analysis is paramount for the unambiguous characterization and successful application of this compound-containing molecules. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to elucidate the structure of the this compound core, complete with data summaries and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound derivatives, providing detailed information about the connectivity, stereochemistry, and conformational preferences of the ring system. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy

The proton NMR spectra of isoxazolidines are characterized by signals for the three methylene protons (at C3, C4, and C5) and any substituents on the ring. The chemical shifts and coupling constants of these protons are highly dependent on the substitution pattern and the relative stereochemistry.

Key Diagnostic Signals:

-

H3, H4, and H5 Protons: These protons typically resonate in the range of δ 2.0-5.5 ppm. The protons on carbons adjacent to the oxygen atom (C3 and C5) are generally found at a lower field (more deshielded) compared to the C4 protons.[2]

-

Coupling Constants (J-values): The vicinal coupling constants (³J) between adjacent protons are crucial for determining the relative stereochemistry (cis/trans) of the substituents. Generally, ³J_trans values are larger than ³J_cis values.

Table 1: Representative ¹H NMR Data for Substituted Isoxazolidines

| Compound/Substituents | H3 (δ, ppm, multiplicity, J in Hz) | H4 (δ, ppm, multiplicity, J in Hz) | H5 (δ, ppm, multiplicity, J in Hz) | Reference |

| 2,3,5-Triphenylthis compound | 4.94 (t, J=7.8) | 3.23-3.17 (m), 2.49 (dd, J=19.3, 10.8) | 5.19 (dd, J=9.9, 5.7) | [3] |

| 3,5-disubstituted (trans) | - | - | - | [4] |

| 2-phenyl-3-(9-anthryl)-4-(3,5-dimethylpyrazolylcarbonyl)this compound | - | - | - | [5] |

| Methyl 2-methyl-3-phenylthis compound-5-carboxylate | 4.04 (t, J=7.64, 6.44) | 2.23, 2.27 (dd, J=9.28, 8.24), 3.15, 3.18 (dd, J=6.88, 6.60) | - | [2] |

| 2-NCH₃, 3-Aryl, 4-H, 5-H | 4.02 (d, J=8.64) | 3.90 (t, J=8.08, 8.08) | 5.06 (d, J=7.48) | [2] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the this compound ring.

Key Diagnostic Signals:

-

C3, C4, and C5 Carbons: These carbons typically resonate in the range of δ 40-85 ppm. Similar to ¹H NMR, the carbons bonded to the heteroatoms (C3 and C5) are shifted downfield.[2]

-

Substituent Effects: The chemical shifts of the ring carbons are significantly influenced by the nature and position of the substituents.

Table 2: Representative ¹³C NMR Data for Substituted Isoxazolidines

| Compound/Substituents | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Reference |

| 2,3,5-Triphenylthis compound | 71.5 | 48.7 | 80.6 | [3] |

| Fused with pyrrolo[3,6-d]-isoxazole | 74.7 | 54.4 | 76.3 | [2] |

| Methyl 2-methyl-3-phenylthis compound-5-carboxylate | 71.15 | 48.99 | 82.13 | [2] |

| Fused with dimethyl maleate | 74.3 | 60.14 | 76.9 | [2] |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent depends on the solubility of the compound.[5][6]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity and assign complex spectra.[7][8] NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly useful for determining through-space correlations and confirming stereochemistry.[4]

-

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the presence of specific functional groups within the this compound molecule.

Key Diagnostic Absorption Bands:

-

N-O Stretch: The N-O stretching vibration is a characteristic feature of the this compound ring and typically appears in the region of 1097-1394 cm⁻¹.[9]

-

C-N Stretch: The C-N stretching vibration is also observed in the fingerprint region, often between 1097 cm⁻¹ and 1394 cm⁻¹.[9]

-

C-O Stretch: The C-O single bond stretch is typically found in the 1097-1394 cm⁻¹ range.[9]

-

C=O Stretch: For isoxazolidines bearing a carbonyl group (e.g., esters, amides), a strong absorption band will be present in the range of 1712-1736 cm⁻¹.[9][10]

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| N-O Stretch | 1097 - 1394 | [9] |

| C-N Stretch | 1097 - 1394 | [9] |

| C-O Stretch | 1097 - 1394 | [9] |

| C=O Stretch (Ester/Amide) | 1712 - 1736 | [9][10] |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.[5]

-

Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CHCl₃, CCl₄) that has minimal absorption in the region of interest.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet, salt plates, or solvent should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the this compound derivative. Fragmentation patterns observed in the mass spectrum can offer valuable structural insights.

Key Fragmentation Pathways:

-

Molecular Ion (M⁺): The molecular ion peak provides the molecular weight of the compound.

-

Retro-[3+2] Cycloaddition: A characteristic fragmentation pathway for isoxazolidines is a retro-[3+2] cycloaddition reaction, leading to the formation of a nitrone and an alkene fragment. This is particularly evident in tandem mass spectrometry (MS/MS) experiments.[11]

-

Cleavage of the N-O Bond: The weak N-O bond is susceptible to cleavage, leading to various fragment ions.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: The sample preparation method depends on the ionization technique used.[12]

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 10-100 µg/mL.[13] The solution should be free of non-volatile salts.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample must be volatile or derivatized to increase its volatility. The sample is dissolved in a volatile organic solvent.[14]

-

-

Ionization: Common ionization techniques for isoxazolidines include ESI, Atmospheric Pressure Chemical Ionization (APCI), and Fast Atom Bombardment (FAB).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and key fragments.

Chiroptical Spectroscopy

For chiral this compound derivatives, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be employed to determine the absolute configuration. VCD, the infrared analog of ECD, measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15][16] It is highly sensitive to the three-dimensional structure of the molecule.[17]

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of this compound derivatives.

Logical Relationship of Spectroscopic Data to Structural Features

Caption: Relationship between spectroscopic data and the elucidation of this compound structure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. preprints.org [preprints.org]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of New this compound Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. researchgate.net [researchgate.net]

- 12. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Sample preparation GC-MS [scioninstruments.com]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Isoxazolidine Nomenclature and Numbering Conventions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and numbering conventions for the isoxazolidine ring system, a crucial heterocyclic motif in medicinal chemistry and drug development. A thorough understanding of its systematic naming is paramount for unambiguous scientific communication and the accurate representation of chemical structures.

The this compound Core: Structure and IUPAC Nomenclature

The this compound ring is a five-membered saturated heterocycle containing an oxygen and a nitrogen atom in adjacent positions. According to the Hantzsch-Widman system, the systematic IUPAC name for this heterocyclic system is 1,2-oxazolidine .[1][2][3][4][5][6][7]

The numbering of the this compound ring is fundamental to its nomenclature and follows the established IUPAC rules for heterocyclic compounds. The heteroatom with the highest priority is assigned the lowest possible number. In the case of this compound, oxygen (O) has a higher priority than nitrogen (N).[3][4][6] Consequently, the oxygen atom is always designated as position 1, and the nitrogen atom as position 2.[8]

Numbering Conventions for Substituted Isoxazolidines

When substituents are present on the this compound ring, the numbering of the carbon atoms (positions 3, 4, and 5) is determined by the "lowest locant rule," also known as the "first point of difference rule".[9][10][11][12][13] This principle ensures a single, unambiguous name for any given substituted this compound.

The process for numbering a substituted this compound is as follows:

-

Assign Priority to Heteroatoms: The oxygen atom is assigned position 1, and the nitrogen atom is assigned position 2.

-

Determine Numbering Direction: There are two possible directions to continue numbering the remaining carbon atoms:

-

Clockwise (1 → 2 → 3 → 4 → 5)

-

Counter-clockwise (1 → 2 → 5 → 4 → 3)

-

-

Apply the Lowest Locant Rule: The direction is chosen that gives the lowest possible number to the substituents at the first point of difference in the locant sets.[9][10] For example, a 3-substituted this compound is preferred over a 5-substituted one if a choice exists. If there are multiple substituents, the set of locants for each numbering direction is compared term by term, and the one with the lower number at the first point of difference is selected.

-

Alphabetical Order for Naming: Once the numbering is established, the substituents are listed in alphabetical order in the final name.

Below is a Graphviz diagram illustrating the numbering of the this compound ring and examples of correctly named substituted derivatives.

Stereochemistry

The this compound ring contains chiral centers, and the stereochemistry is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The stereochemical descriptors (R or S) are assigned to each chiral center and included in parentheses at the beginning of the IUPAC name.

Quantitative Data: Bond Lengths and Angles

The precise geometry of the this compound ring can be determined using techniques such as X-ray crystallography. While the exact bond lengths and angles can vary depending on the substitution pattern and crystal packing forces, representative data for substituted this compound derivatives are summarized in the table below. This data is crucial for computational modeling and understanding the conformational preferences of the ring system.

| Bond/Angle | Typical Value Range |

| Bond Lengths (Å) | |

| O1 - N2 | 1.45 - 1.48 |

| N2 - C3 | 1.46 - 1.49 |

| C3 - C4 | 1.52 - 1.55 |

| C4 - C5 | 1.51 - 1.54 |

| C5 - O1 | 1.44 - 1.47 |

| Bond Angles (°) | |

| C5 - O1 - N2 | 105 - 108 |

| O1 - N2 - C3 | 103 - 106 |

| N2 - C3 - C4 | 102 - 105 |

| C3 - C4 - C5 | 104 - 107 |

| C4 - C5 - O1 | 105 - 108 |

Note: These values are approximate and can be influenced by the nature and position of substituents.

Experimental Protocols for Structural Elucidation

The definitive determination of the structure, including the regiochemistry and stereochemistry of substituents on the this compound ring, is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of this compound derivatives in solution.

Detailed Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

1D NMR Spectra Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals. This provides initial information about the substitution pattern.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the protons on the this compound ring and its substituents.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the overall connectivity of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing critical information for determining the relative stereochemistry of the substituents.

-

The logical workflow for NMR-based structure elucidation is depicted in the following Graphviz diagram.

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard.

Detailed Methodology:

-

Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: Carefully select a high-quality crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

-